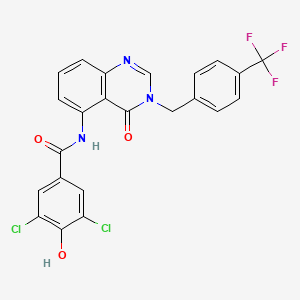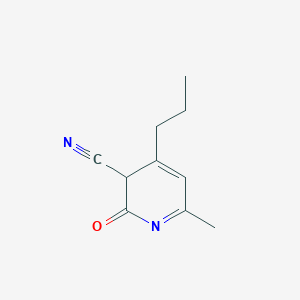
DOTA-Octreotide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DOTA-Octreotide is a compound that combines the somatostatin analogue octreotide with the chelating agent DOTA (tetraxetan). This compound is primarily used in the field of nuclear medicine for imaging and therapy of neuroendocrine tumors. The combination of DOTA with octreotide allows for the stable binding of radiometals, making it a valuable tool for both diagnostic and therapeutic purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DOTA-Octreotide involves the conjugation of the DOTA chelator to the octreotide peptide. This process typically begins with the solid-phase synthesis of octreotide, followed by the attachment of DOTA. The reaction conditions often include the use of coupling agents such as HATU or EDCI, and the reaction is carried out in a suitable solvent like DMF or DMSO .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process is optimized to ensure high yield and purity. The use of automated peptide synthesizers and purification methods such as HPLC are common in the industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
DOTA-Octreotide undergoes various chemical reactions, including:
Chelation: The DOTA moiety can chelate radiometals such as Gallium-68, Lutetium-177, and Yttrium-90.
Common Reagents and Conditions
Substitution: Uses reagents like Fmoc-protected amino acids and coupling agents under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions are radiolabeled this compound complexes, which are used for imaging and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
DOTA-Octreotide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying chelation chemistry and radiolabeling techniques.
Medicine: Widely used in the diagnosis and treatment of neuroendocrine tumors through positron emission tomography (PET) and peptide receptor radionuclide therapy (PRRT)
Industry: Employed in the development of new radiopharmaceuticals and imaging agents.
Wirkmechanismus
DOTA-Octreotide exerts its effects by binding to somatostatin receptors, which are overexpressed in many neuroendocrine tumors. The binding of the radiolabeled compound to these receptors allows for targeted imaging and therapy. The molecular targets include somatostatin receptor subtypes 2 and 5, and the pathways involved include inhibition of adenylate cyclase and modulation of calcium channels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DOTA-TATE: Another somatostatin analogue conjugated with DOTA, used for similar diagnostic and therapeutic purposes.
Uniqueness
DOTA-Octreotide is unique in its specific binding affinity for somatostatin receptor subtypes 2 and 5, making it highly effective for targeting neuroendocrine tumors. Its ability to form stable complexes with various radiometals also adds to its versatility and effectiveness in both imaging and therapy .
Eigenschaften
Molekularformel |
C65H92N14O17S2 |
|---|---|
Molekulargewicht |
1405.6 g/mol |
IUPAC-Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C65H92N14O17S2/c1-40(81)51(37-80)72-64(95)53-39-98-97-38-52(73-60(91)48(29-42-13-5-3-6-14-42)68-54(83)33-76-21-23-77(34-55(84)85)25-27-79(36-57(88)89)28-26-78(24-22-76)35-56(86)87)63(94)70-49(30-43-15-7-4-8-16-43)61(92)71-50(31-44-32-67-46-18-10-9-17-45(44)46)62(93)69-47(19-11-12-20-66)59(90)75-58(41(2)82)65(96)74-53/h3-10,13-18,32,40-41,47-53,58,67,80-82H,11-12,19-31,33-39,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,95)(H,73,91)(H,74,96)(H,75,90)(H,84,85)(H,86,87)(H,88,89)/t40-,41-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 |
InChI-Schlüssel |
JROUKVAZUFLIQV-QFUARKCRSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O |
Kanonische SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
![1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole](/img/structure/B12364671.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
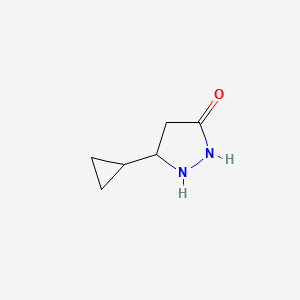
![3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
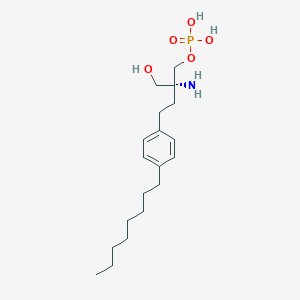
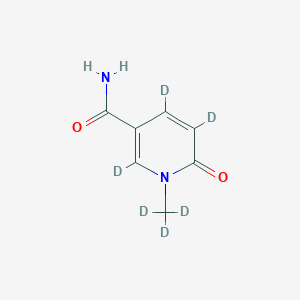

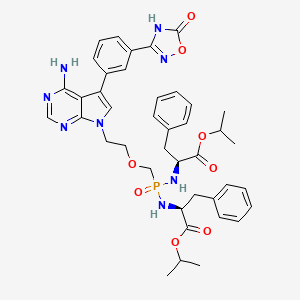
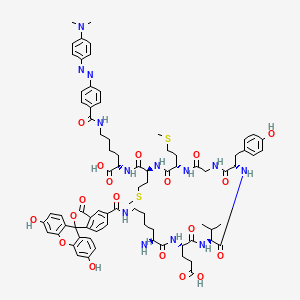
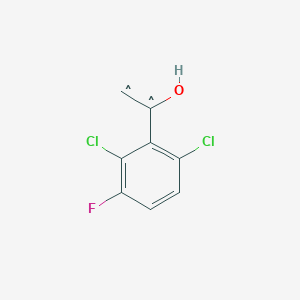
![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[[[4-[4-[(9S)-4,5,13-trimethyl-9-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]benzoyl]amino]methyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12364709.png)
